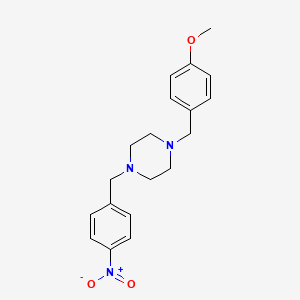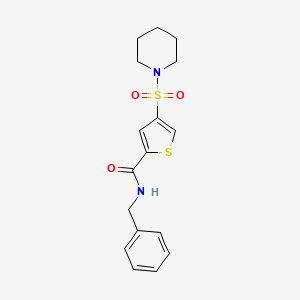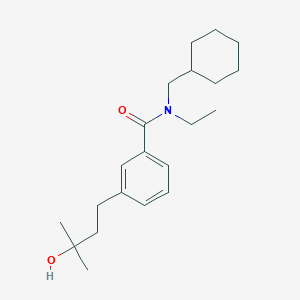
8-(4-acetyl-1-piperazinyl)-7-ethyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of this compound involves multiple steps, starting from basic purine structures to introduce specific substituents like the piperazinyl and acetyl groups. A related compound's synthesis involved creating derivatives with varying alkylamino substitutions, which displayed prophylactic antiarrhythmic activity and hypotensive activity, illustrating the methodological approaches to modifying the purine core for specific biological activities (Chłoń-Rzepa et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of related compounds has revealed that the purine system's fused rings are planar and inclined at slight angles to each other, with specific substituents adopting chair conformations or trans-gauche-trans conformations. This detailed understanding of the molecular geometry aids in predicting the compound's reactivity and interaction with biological targets (Karczmarzyk et al., 1995).
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups, which can undergo various reactions, including substitutions and interactions with receptors. For instance, compounds with arylpiperazinylacetamide derivatives of purine diones were synthesized and evaluated for their affinities towards serotonin and dopamine receptors, showing potential as dual 5-HT6/D2 receptors ligands (Żmudzki et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the compound's behavior in biological systems and its formulation for potential therapeutic use. Studies on related compounds have shown how crystalline forms and hydrogen-bonding networks affect their solubility and stability, providing insights into the design of more effective drug candidates (Weatherhead-Kloster et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards different functional groups, ionization potential, and interaction with biological targets, dictate the compound's pharmacological profile. For example, the introduction of specific substituents like the ethoxyphenyl group can significantly impact the compound's interaction energies, electrostatic potential map, and binding affinities, which are critical for its bioactivity and pharmacokinetics (Shukla et al., 2020).
作用機序
Safety and Hazards
特性
IUPAC Name |
8-(4-acetylpiperazin-1-yl)-7-ethyl-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-4-20-10-11(17(3)14(23)16-12(10)22)15-13(20)19-7-5-18(6-8-19)9(2)21/h4-8H2,1-3H3,(H,16,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOZLVKFJSMHTCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N3CCN(CC3)C(=O)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-1-(1H-indazol-6-yl)-2-piperazinone](/img/structure/B5513815.png)
![N-{(3S*,4R*)-1-[(1-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5513821.png)
![4-{[4-(6-methyl-3-pyridazinyl)-1-piperazinyl]carbonyl}benzenesulfonamide](/img/structure/B5513824.png)
![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)

![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)



![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B5513863.png)
![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)
![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)
![2,4-dimethoxybenzaldehyde [2-(3-pyridinyl)-4-quinazolinyl]hydrazone](/img/structure/B5513882.png)